![molecular formula C13H20O2 B14659888 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one CAS No. 38713-26-7](/img/structure/B14659888.png)
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one is a chemical compound with the molecular formula C13H20O2. It is known for its unique spirocyclic structure, which consists of a spiro[4.5]decane ring system with an oxaspiro moiety. This compound is often referred to as a norisoprenoid and is found in various essential oils, contributing to their aroma and flavor profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s presence in essential oils makes it a subject of study in natural product chemistry and biochemistry.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene: Another spirocyclic compound with similar structural features.
Theaspirane: A related norisoprenoid found in essential oils.
Uniqueness
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one is unique due to its specific spirocyclic structure and the presence of an oxaspiro moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
38713-26-7 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(14)8-12(3,4)13(9)6-5-10(2)15-13/h5,9H,6-8H2,1-4H3 |
InChI Key |
VPOZXWNCEHPJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(C12CC=C(O2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



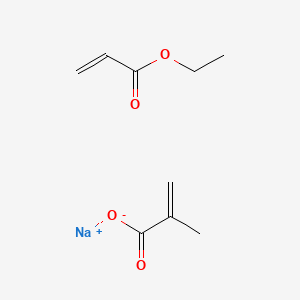
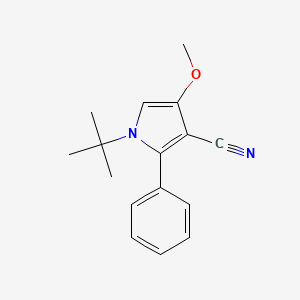
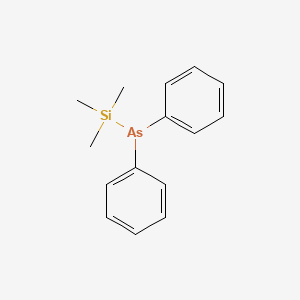
![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
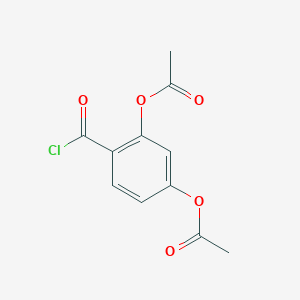
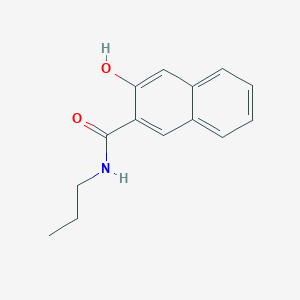
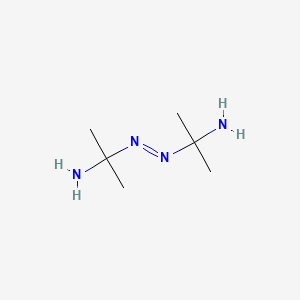

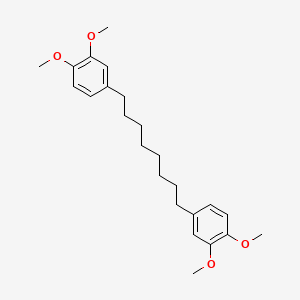
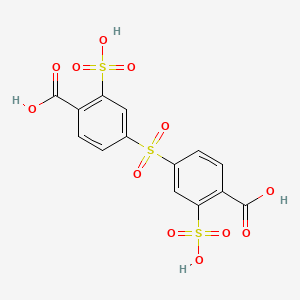

![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
